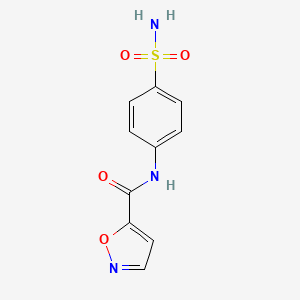

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxamide group. The unique structure of this compound lends itself to various applications, particularly in medicinal chemistry and drug development.

Méthodes De Préparation

The synthesis of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring.

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions typically target the oxazole ring, converting it into a more saturated heterocyclic structure.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Key Reactions:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : May produce amines or alcohols.

- Substitution : Facilitates the replacement of functional groups.

The compound has been studied for its potential as an enzyme inhibitor, particularly against cytosolic phospholipase A2α, which is involved in inflammatory processes. By inhibiting this enzyme, the compound may reduce the production of inflammatory mediators.

Case Study:

A study highlighted the potential of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives as antiviral agents against SARS-CoV-2. These compounds demonstrated significant binding affinity to the main protease (Mpro) of the virus, suggesting their utility in COVID-19 drug development .

Medicinal Applications

Research indicates that this compound derivatives exhibit promising therapeutic properties:

- Antimicrobial Activity : Exhibited effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Potential to alleviate symptoms associated with inflammatory diseases.

- Antiviral Properties : Shown efficacy against viral infections, particularly in the context of COVID-19.

Table of Biological Activities:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antiviral | Inhibits SARS-CoV-2 Mpro |

Industrial Applications

The compound's unique properties also make it suitable for industrial applications, particularly in the development of new materials and chemical processes. Its synthesis can be optimized using continuous flow reactors to enhance efficiency and yield.

Mécanisme D'action

The mechanism of action of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion balance in tissues. The compound inhibits the activity of this enzyme by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.

Comparaison Avec Des Composés Similaires

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: This compound also contains a sulfamoylphenyl group but has a thiadiazole ring instead of an oxazole ring.

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: This compound features an indazole ring and has been studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily targets carbonic anhydrases (CAs) , specifically the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis (MtCAs). The compound inhibits these enzymes, which play a crucial role in the reversible conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can disrupt various physiological processes, including acid-base balance and respiratory function .

The compound exhibits several notable biochemical properties:

- Enzyme Inhibition : It has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission, indicating potential implications for neurological disorders.

- Antiviral Activity : Preliminary studies suggest that it may have antiviral efficacy against SARS-CoV-2 by inhibiting the viral main protease (Mpro), which is essential for viral replication.

- Antimicrobial Effects : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of various sulfonamide derivatives on human and mycobacterial carbonic anhydrases. The results demonstrated that this compound exhibited strong inhibitory activity against MtCA1 and MtCA2 with inhibition constants (KIs) in the low nanomolar range, outperforming traditional inhibitors like acetazolamide .

Table 1: Inhibition Constants of this compound

| Enzyme Target | Inhibition Constant (nM) |

|---|---|

| hCA I | 480 |

| MtCA1 | 95.2 |

| MtCA2 | 3.4 |

| MtCA3 | >1000 |

Anticancer Activity

In related studies on similar oxazole derivatives, compounds demonstrated significant anticancer activity. For instance, a derivative with structural similarities exhibited an EC50 value of 270 nM in human colorectal cancer cells, indicating its potential as an apoptosis inducer .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

- Medicinal Chemistry : As a scaffold for developing new enzyme inhibitors targeting carbonic anhydrases.

- Antiviral Drug Development : Investigating its efficacy against viral pathogens such as SARS-CoV-2.

- Antimicrobial Agents : Exploring its use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis.

Propriétés

IUPAC Name |

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c11-18(15,16)8-3-1-7(2-4-8)13-10(14)9-5-6-12-17-9/h1-6H,(H,13,14)(H2,11,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYRQALEDNFFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.